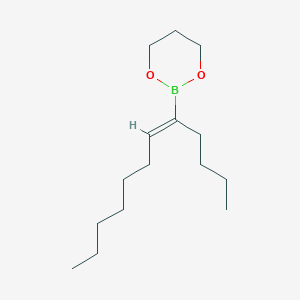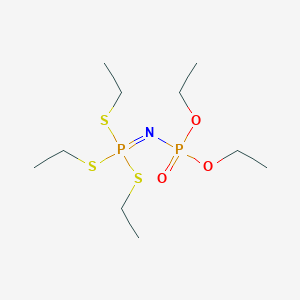
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphorimidotrithioate group, which includes phosphorus, nitrogen, sulfur, and oxygen atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate typically involves multiple steps, including the reaction of triethyl phosphite with other reagents under controlled conditions. The synthetic routes can be categorized into several methods such as salt elimination, oxidative cross-coupling, azide reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile reactions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorimidotrithioate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Mecanismo De Acción
The mechanism of action of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate can be compared with other organophosphorus compounds such as:
Triethyl phosphate: Known for its use as a plasticizer and flame retardant.
Triethyl phosphonoacetate: Used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.
Triethyl phosphonoacetate: Another reagent used in organic synthesis with similar properties. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
112474-47-2 |
|---|---|
Fórmula molecular |
C10H25NO3P2S3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
diethoxyphosphorylimino-tris(ethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H25NO3P2S3/c1-6-13-15(12,14-7-2)11-16(17-8-3,18-9-4)19-10-5/h6-10H2,1-5H3 |
Clave InChI |
YRSBNMBKMASPRC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N=P(SCC)(SCC)SCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


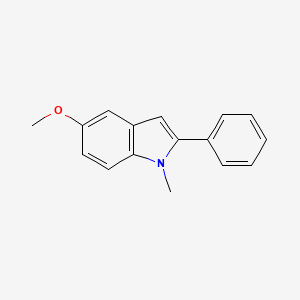

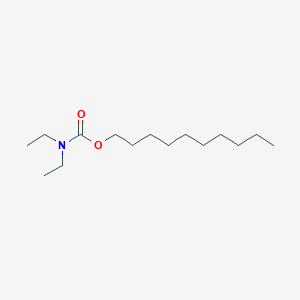
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
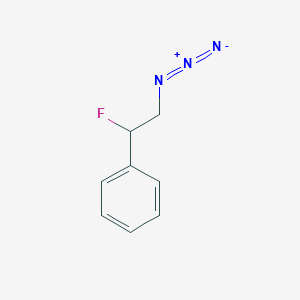
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
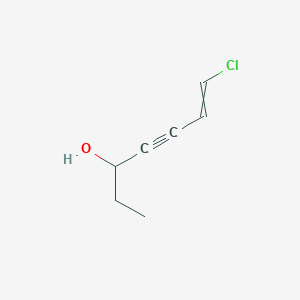
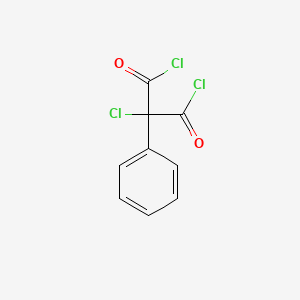
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
